3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide
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Overview
Description
3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a nitro group, a phenalen-1-one moiety, and a benzamide structure. Benzamides are known for their wide range of applications in medicinal chemistry, including their use as anti-inflammatory, antibacterial, and anticancer agents .
Preparation Methods
The synthesis of 3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 1-oxo-1H-phenalen-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
3-Nitro-N-(1-oxo-1H-phenalen-2-YL)benzamide can be compared with other similar compounds such as:
3-Nitrobenzamide: Lacks the phenalen-1-one moiety and has different biological activities.
N-(1-oxo-1H-phenalen-2-YL)benzamide: Lacks the nitro group, which affects its reactivity and biological properties.
3-Nitro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide: Contains a benzothiazole moiety instead of the phenalen-1-one moiety, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
62051-76-7 |
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Molecular Formula |
C20H12N2O4 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-nitro-N-(1-oxophenalen-2-yl)benzamide |
InChI |
InChI=1S/C20H12N2O4/c23-19-16-9-3-5-12-4-1-6-13(18(12)16)11-17(19)21-20(24)14-7-2-8-15(10-14)22(25)26/h1-11H,(H,21,24) |
InChI Key |
KOZIEZPDWRGKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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